4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a piperazine derivative. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and piperazine moieties suggests that it may exhibit unique biological and chemical properties.
Mechanism of Action
Target of Action
The compound “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” contains a piperazine moiety, which is a common feature in many pharmaceuticals and psychoactive compounds. Piperazine derivatives have been found to interact with a variety of targets, including serotonin receptors .
Biochemical Pathways
If it does indeed interact with serotonin receptors, it could potentially influence a variety of physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function .
Pharmacokinetics
Many piperazine derivatives are known to be metabolized in the liver and excreted in the urine .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Activation or inhibition of serotonin receptors can lead to a wide range of effects, depending on the specific receptor subtype and its location in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . Additionally, the reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carboxylic acid.
Reduction: 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-methanol.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the piperazine moiety.
4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene: Similar structure but without the aldehyde group.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16-5-3-2-4-15(16)18-6-8-19(9-7-18)17(21)13-10-14(11-20)23-12-13/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQGVNVHBODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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